Potassium D-erythronate

Catalog No.
S791579
CAS No.
88759-55-1
M.F
C4H7KO5
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium D-erythronate

CAS Number

88759-55-1

Product Name

Potassium D-erythronate

IUPAC Name

potassium;(2R,3R)-2,3,4-trihydroxybutanoate

Molecular Formula

C4H7KO5

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C4H8O5.K/c5-1-2(6)3(7)4(8)9;/h2-3,5-7H,1H2,(H,8,9);/q;+1/p-1/t2-,3-;/m1./s1

InChI Key

NIBJBHRBFKKLFG-SWLXLVAMSA-M

SMILES

C(C(C(C(=O)[O-])O)O)O.[K+]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)O.[K+]

Isomeric SMILES

C([C@H]([C@H](C(=O)[O-])O)O)O.[K+]

Here's what we can gather from available sources:

  • Chemical Structure and Potential Relation to Erythronic Acid: Potassium D-erythronate is the potassium salt of D-erythronic acid, a four-carbon sugar acid. Erythronic acid is a naturally occurring organic acid found in various bodily fluids, including urine, plasma, and the aqueous humor of the eye []. It is formed during the breakdown of a molecule called N-acetylglucosamine (GlcNAc) [].

Potassium D-erythronate, also known as 2,3,4-trihydroxybutanoic acid potassium salt, is a potassium salt derived from D-erythronic acid. Its chemical formula is C4H7KO5C_4H_7KO_5 and it has a molecular weight of 174.19 g/mol. This compound appears as a white to off-white powder and is soluble in water. Potassium D-erythronate is primarily recognized for its role in biochemical processes and has garnered attention for its potential applications in pharmaceuticals and biochemistry .

Typical of organic acids and their salts. It can undergo:

  • Deprotonation: In aqueous solutions, it can lose a proton to form the corresponding erythronate anion.
  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of various organic compounds.
  • Oxidation: Potassium D-erythronate may be oxidized to yield other products, although specific reactions depend on the conditions and reagents used.

Potassium D-erythronate has been studied for its biological significance, particularly in metabolic pathways. It is involved in the metabolism of carbohydrates and may play a role in the synthesis of certain glycoproteins. Its presence has been noted in human biological fluids, indicating its physiological relevance . Additionally, research suggests that it may have antioxidant properties, contributing to cellular protection against oxidative stress .

Potassium D-erythronate can be synthesized through several methods:

  • Direct Neutralization: D-erythronic acid can be neutralized with potassium hydroxide or potassium carbonate to produce potassium D-erythronate.
    D Erythronic Acid+KOHPotassium D Erythronate+H2O\text{D Erythronic Acid}+\text{KOH}\rightarrow \text{Potassium D Erythronate}+\text{H}_2\text{O}
  • Biotransformation: Certain microorganisms can convert sugars into erythronic acid, which can then be further processed to obtain the potassium salt.
  • Chemical Synthesis: More complex synthetic routes involving multiple steps can yield potassium D-erythronate from simpler organic compounds.

Potassium D-erythronate has several applications:

  • Pharmaceuticals: It is used as a reference standard in pharmaceutical testing and research.
  • Biochemical Research: Its role in metabolic pathways makes it valuable for studies related to carbohydrate metabolism and enzymatic reactions.
  • Nutraceuticals: Potential applications in dietary supplements due to its biological activity.

Interaction studies of potassium D-erythronate focus on its biochemical interactions within metabolic pathways. Research indicates that it may interact with enzymes involved in carbohydrate metabolism, potentially influencing the activity of glycosyltransferases and other related enzymes. These interactions are crucial for understanding its role in physiology and potential therapeutic effects .

Potassium D-erythronate shares similarities with several other compounds within the class of sugar acids and their derivatives. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Potassium L-ascorbateC6H7KO6Vitamin C derivative; strong antioxidant properties
Potassium D-mannonateC6H7KO6Involved in sugar metabolism; different stereochemistry
Potassium L-threonateC4H7KO5Isomeric form; distinct biological activities
Sodium D-erythronateC4H7NaO5Sodium salt variant; similar properties but different solubility

Uniqueness of Potassium D-erythronate

Potassium D-erythronate is unique due to its specific stereochemistry as a derivative of erythronic acid, which distinguishes it from other sugar acids. Its biological activity related to carbohydrate metabolism and potential antioxidant effects further highlight its significance compared to similar compounds. The presence of hydroxyl groups contributes to its solubility and reactivity, making it an interesting subject for further research in both biochemical and pharmaceutical contexts .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

173.99305480 g/mol

Monoisotopic Mass

173.99305480 g/mol

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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